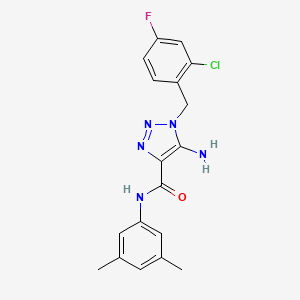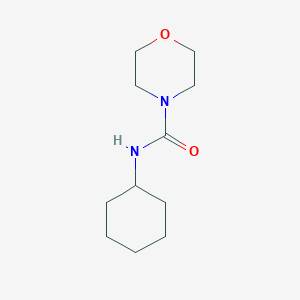
N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of these compounds is often characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present in the molecule .Aplicaciones Científicas De Investigación
Anti-tubercular Activity
A series of compounds including ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate have been synthesized and evaluated for their anti-tubercular properties. In vitro and in silico studies identified compounds with potent activity against Mycobacterium tuberculosis, showcasing the potential of nitrogen-rich piperazine-pyrimidine-pyrazole hybrids in anti-tubercular drug design (Vavaiya et al., 2022).
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidine derivatives has shown significant anticancer and anti-5-lipoxygenase activity, indicating potential for the development of new therapeutic agents targeting cancer and inflammation. These compounds' structure-activity relationships (SAR) have been explored, highlighting the importance of specific functional groups for biological activity (Rahmouni et al., 2016).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines were synthesized and evaluated as ligands for the histamine H4 receptor (H4R), demonstrating the versatility of pyrimidine derivatives in modulating histamine receptor activity. These compounds have potential applications in treating allergic and inflammatory diseases by targeting the H4R pathway (Altenbach et al., 2008).
Antimicrobial and Antifungal Activities
Pyrazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. The studies on these compounds reveal their potential as pharmacophore sites for developing new drugs with broad-spectrum antimicrobial properties (Titi et al., 2020).
Dual-Action Hypoglycemic Agents
Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and shown to activate glucokinase (GK) and PPARγ, acting as dual-action hypoglycemic agents. These compounds offer a promising approach to diabetes treatment by targeting key regulators of glucose metabolism (Song et al., 2011).
Phosphodiesterase Inhibitors
Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), which have applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Mecanismo De Acción
Target of Action
The compound, N-ethyl-6-methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine, is a pyrimidine derivative . Pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its substrates . As a result, the cell cycle is arrested, inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase . By inhibiting CDK2, the compound prevents the cell from progressing through the cell cycle, leading to cell cycle arrest .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By arresting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to a reduction in tumor size .
Direcciones Futuras
Research into pyrimidine derivatives is ongoing, with many studies focusing on their potential therapeutic applications. For example, some researchers are studying the neuroprotective and anti-inflammatory activity of these compounds . Other research is focused on developing new pyrimidine-based compounds with improved biological activity .
Propiedades
IUPAC Name |
N-ethyl-6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S/c1-4-19-17-13-15(3)20-18(21-17)22-9-11-23(12-10-22)26(24,25)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZSUMVDIONSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
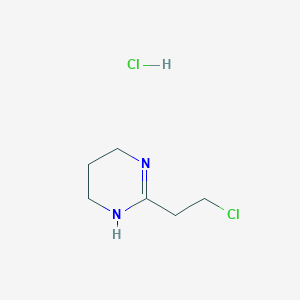

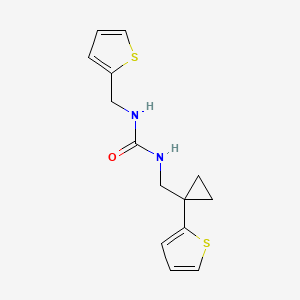
![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2935623.png)
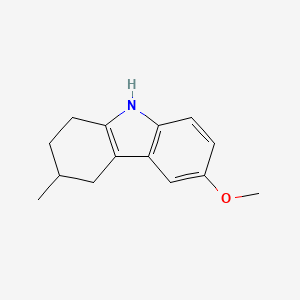
![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935627.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate](/img/structure/B2935631.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2935632.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)
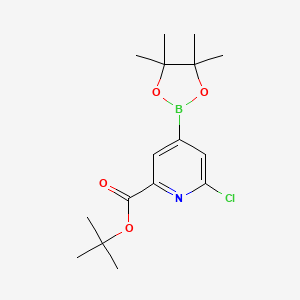
![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)
![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)
